Furazolium chloride

Description

Overview of Nitrofuran Compounds: Historical Development and Research Significance

Nitrofuran compounds represent a class of synthetic molecules that were introduced into chemical and biological research in the 1940s and 1950s nih.govplos.org. These compounds are characterized by a nitro group attached to a furan (B31954) ring, a structural feature crucial to their biological activity ontosight.ai. Nitrofurans function as prodrugs, meaning they require activation within bacterial cells to exert their antimicrobial effects nih.govplos.org. This activation typically occurs via reduction by bacterial nitroreductases, leading to the formation of reactive intermediates nih.govplos.orgmims.comkarger.com. These intermediates then interfere with various vital bacterial processes, including protein synthesis, DNA synthesis, and other cellular macromolecules, thereby inhibiting microbial growth and proliferation ontosight.aimims.comkarger.comwikipedia.orgpatsnap.comontosight.ai.

The research significance of nitrofuran compounds lies in their broad spectrum of antibacterial activity, effective against both Gram-positive and Gram-negative bacteria antibioticdb.comijabbr.com. In the context of increasing global antibiotic resistance, nitrofurans, such as nitrofurantoin, have demonstrated a notable ability to maintain efficacy with relatively low rates of resistance development, attributed to their multifaceted mechanism of action that targets multiple bacterial pathways karger.comwikipedia.orgmanchester.ac.uk. This characteristic positions the nitrofuran class as a subject of continued interest in the ongoing effort to combat drug-resistant pathogens nih.govplos.orgijabbr.commanchester.ac.uk.

Historical Trajectory of Furazolium (B10759815) Chloride Research: Early Discoveries and Pre-clinical Investigations

Furazolium chloride (also known by its manufacturer's code NF-963 and trademark Dermafur) is classified as an antibacterial agent within the nitrofuran class antibioticdb.comdrugfuture.com. Early investigations into this compound highlighted its in vitro antibacterial activity against a range of microorganisms antibioticdb.comasm.org. For instance, a study by Freedman and Chamberlain in 1966 detailed its antibacterial spectrum antibioticdb.comasm.org.

Pre-clinical investigations further explored its potential applications. This compound was evaluated for its topical use in managing skin infections and wounds in laboratory animals, including small animals and horses researchgate.netcanberra.edu.auncats.ioasm.org. Research conducted in the late 1960s, such as studies by Alexander et al. (1967) and Bidlack (1967), focused on its efficacy in treating model infections and burn wounds researchgate.netcanberra.edu.auasm.org. These early studies contributed to understanding its antibacterial profile and its potential as a topical treatment.

Contemporary Research Context and Unaddressed Scientific Inquiries

In the contemporary research landscape, specific dedicated studies on this compound appear limited, with some sources noting a lack of readily available information regarding its current use antibioticdb.comncats.io. This suggests that while it was a subject of early pre-clinical investigation, extensive modern research on this particular compound is not widely documented in recent literature.

Consequently, unaddressed scientific inquiries pertaining to this compound are significant. These include the potential for re-evaluating its antibacterial spectrum against contemporary multidrug-resistant bacterial strains, exploring novel drug delivery systems that could enhance its efficacy or expand its applications, and investigating its precise molecular interactions within bacterial cells using advanced biochemical and structural biology techniques. Furthermore, its potential role in new therapeutic strategies, especially in light of the renewed interest in "old" antibacterials to address the challenges of antimicrobial resistance, remains an area ripe for further scientific inquiry nih.govplos.org.

Interdisciplinary Relevance: Bridging Organic Chemistry, Microbiology, and Environmental Science

The study of this compound inherently bridges several scientific disciplines:

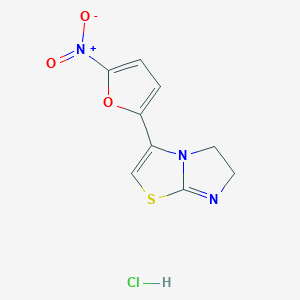

Organic Chemistry: this compound's molecular structure, characterized by a 5-nitro-2-furanyl group attached to a 6,7-dihydro-5H-imidazo[2,1-b]thiazol-4-ium chloride moiety, firmly places it within the domain of organic chemistry drugfuture.com. Its synthesis, involving specific chemical reactions, is a testament to synthetic organic methodologies drugfuture.com. The presence of the nitro group on the furan ring is a key structural determinant, influencing the compound's reactivity and its capacity to undergo bioreduction, which is a common characteristic across the nitrofuran class ontosight.ai.

Microbiology: Its primary relevance is rooted in microbiology due to its established antibacterial properties against both Gram-positive and Gram-negative bacteria antibioticdb.com. The mechanism by which this compound, like other nitrofurans, exerts its antimicrobial effect involves its transformation into reactive intermediates by bacterial nitroreductases, which subsequently disrupt essential bacterial metabolic pathways and macromolecular synthesis nih.govplos.orgmims.comkarger.compatsnap.comontosight.ai. This direct link between its chemical structure and its microbiological impact underscores its importance in antimicrobial research.

Environmental Science: While specific environmental impact studies focusing solely on this compound are not extensively detailed in available literature, the broader class of nitrofuran compounds, to which it belongs, has raised environmental considerations. These concerns include the potential for nitrofuran derivatives to persist in the environment and to contaminate water sources and soil ontosight.aichemicalbook.com. This necessitates regulated handling and disposal practices for nitrofuran compounds to mitigate potential environmental pollution ontosight.ai. Thus, the environmental fate and potential ecological impact of this compound represent an interdisciplinary area of study, even if not yet fully explored for this specific compound.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

5118-17-2 |

|---|---|

Molecular Formula |

C9H8ClN3O3S |

Molecular Weight |

273.70 g/mol |

IUPAC Name |

3-(5-nitrofuran-2-yl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazol-4-ium;chloride |

InChI |

InChI=1S/C9H7N3O3S.ClH/c13-12(14)8-2-1-7(15-8)6-5-16-9-10-3-4-11(6)9;/h1-2,5H,3-4H2;1H |

InChI Key |

FMPJXUZSXKJUQI-UHFFFAOYSA-N |

SMILES |

C1CN2C(=CSC2=N1)C3=CC=C(O3)[N+](=O)[O-].Cl |

Canonical SMILES |

C1C[N+]2=C(N1)SC=C2C3=CC=C(O3)[N+](=O)[O-].[Cl-] |

Synonyms |

furazolium chloride NF 963 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of Furazolium Chloride

Elucidation of Core Furazolium (B10759815) Chloride Synthesis Pathways

The synthesis of Furazolium chloride, chemically known as 6,7-Dihydro-3-(5-nitro-2-furanyl)-5H-imidazo[2,1-b]thiazol-4-ium chloride, is a multi-step process that begins with foundational precursor molecules. drugfuture.com The core structure is built upon the nitrofuran scaffold, a common feature in a class of synthetic antibacterial agents. usmf.mdmdpi.comacs.org

Identification of Precursor Compounds and Key Synthetic Intermediates

The synthesis of nitrofuran derivatives generally starts from furfural (B47365), which is an accessible raw material. usmf.md The nitration of furfural is a critical step, typically carried out in acetic anhydride (B1165640) to yield 5-nitro-2-furfuraldiacetate. usmf.md Subsequent hydrolysis leads to 5-nitro-2-furfurol. usmf.md This intermediate is then condensed with various amine-containing compounds to form the desired nitrofuran derivatives. usmf.md

For this compound specifically, the synthesis involves the reaction of 3-(5-nitro-2-furanyl)-5H-imidazo[2,1-b]thiazole with a chlorinating agent. The preparation of the free base, 6,7-Dihydro-3-(5-nitro-2-furanyl)-5H-imidazo[2,1-b]thiazole, can be achieved from precursors that ultimately form the fused imidazole (B134444) and thiazole (B1198619) ring system attached to the nitrofuran moiety. drugfuture.com The final step to obtain the chloride salt involves the quaternization of the thiazole nitrogen.

Table 1: Key Precursors and Intermediates in this compound Synthesis

| Compound Name | Role in Synthesis | Reference |

| Furfural | Starting material for the nitrofuran core | usmf.md |

| 5-Nitro-2-furfuraldiacetate | Nitrated intermediate | usmf.md |

| 5-Nitro-2-furfurol | Key intermediate for condensation | usmf.md |

| 3-(5-nitro-2-furanyl)-5H-imidazo[2,1-b]thiazole | Immediate precursor to this compound | drugfuture.com |

Optimization of Reaction Conditions and Catalyst Systems (e.g., Phosgene (B1210022), Oxalyl Chloride Mediated Acylation)

The efficiency of organic syntheses is highly dependent on the optimization of reaction conditions, including temperature, reaction time, and the choice of catalysts and reagents. mdpi.comwhiterose.ac.ukbeilstein-journals.orgnih.gov In syntheses related to heterocyclic compounds, acylation reactions are common. Acylating agents like phosgene and oxalyl chloride are utilized to introduce carbonyl groups or to form acid chlorides from carboxylic acids. stackexchange.comresearchgate.netwikipedia.org

Phosgene, while highly reactive and allowing for reactions under mild conditions, requires careful handling. sigmaaldrich.com It can be used to convert carboxylic acids to acyl chlorides. wikipedia.org Oxalyl chloride, often used with a catalytic amount of dimethylformamide (DMF), is another effective reagent for this transformation and is considered a more sustainable option in some contexts. researchgate.netnih.govorgsyn.org For instance, the conversion of carboxylic acids to acyl chlorides using oxalyl chloride can be achieved with near-equimolar amounts of reagents at room temperature, often resulting in high conversion rates within a short time frame. nih.gov The choice between these reagents depends on the specific substrate and the desired reactivity and selectivity. stackexchange.comsigmaaldrich.com

The optimization process often involves a systematic evaluation of various parameters to maximize yield and minimize by-products. mdpi.comwhiterose.ac.uk This can include screening different solvents, bases, and catalysts. mdpi.com For example, in palladium-catalyzed furan (B31954) synthesis, catalysts like PdCl₂(CH₃CN)₂ have shown high efficacy. mdpi.com

Process Efficiency, Yield Maximization, and Purity Assessment Techniques in Synthesis

Maximizing the yield and ensuring the purity of the final product are paramount in chemical synthesis. whiterose.ac.ukresearchgate.net Achieving high process efficiency involves optimizing reaction parameters and minimizing the formation of by-products. mdpi.com After synthesis, purification is crucial. Techniques such as flash column chromatography and recrystallization are commonly employed to isolate the desired compound. rsc.orgmdpi.com

Purity is assessed using a variety of analytical methods. Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of a reaction and assessing the purity of the product. rsc.org For a more detailed analysis, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compounds. mdpi.comnih.gov High-Performance Liquid Chromatography (HPLC) can also be used to determine the purity of the final product. acs.org

Design and Synthesis of this compound Analogues and Derivatives

The modification of existing chemical structures is a key strategy in the development of new compounds with potentially enhanced or different properties. This involves making targeted changes to the core structure of this compound.

Exploration of Structural Modifications on the Nitrofuran Core

The nitrofuran core is a versatile scaffold for structural modification. nih.govnih.gov Research has shown that altering the substituents on the nitrofuran ring can significantly influence the properties of the resulting compounds. acs.orgmdpi.com Modifications can include the introduction of different functional groups or the replacement of the nitro group with other electron-withdrawing groups. These changes can alter the electronic properties and steric profile of the molecule. acs.org Click chemistry has been employed to generate a wide array of derivatives of nitroheterocycles, including nitrofurans, by introducing diverse side chains. nih.govnih.gov

Table 2: Examples of Structural Modifications on the Nitrofuran Scaffold

| Modification Strategy | Rationale | Reference |

| Introduction of various substituents on the furan ring | To modulate biological activity and physicochemical properties | acs.org |

| Replacement of the nitro group | To investigate the role of the nitro group and explore alternative pharmacophores | acs.org |

| Addition of diverse side chains via click chemistry | To rapidly generate a library of derivatives for screening | nih.govnih.gov |

Synthesis of Thiazolium and Oxadiazole-Containing Hybrid Architectures

Creating hybrid molecules that combine the features of this compound with other heterocyclic systems, such as thiazoles and oxadiazoles, is a promising approach for developing new chemical entities. mdpi.comfabad.org.trnih.govmoderntechno.de The 1,3,4-oxadiazole (B1194373) ring, for instance, is a common motif in medicinal chemistry and can be synthesized through the cyclization of N-acylhydrazones. mdpi.com

The synthesis of such hybrids often involves multi-step reaction sequences. For example, new 1,3,4-oxadiazole derivatives containing a 5-nitrofuran group have been synthesized by the cyclization of N-acylhydrazones with acetic anhydride. mdpi.com Similarly, thiazole-containing hybrids can be prepared through various synthetic routes, often involving the reaction of precursors with appropriate reagents to form the thiazole ring. fabad.org.tr The combination of these different heterocyclic rings within a single molecule can lead to novel structures with unique chemical characteristics. nih.govmoderntechno.de

N-Acylated Derivative Synthesis and Structural Correlation

The synthesis of N-acylated derivatives is a fundamental strategy in medicinal chemistry for modifying the physicochemical and biological properties of parent molecules. For a compound like this compound, this would typically involve the introduction of an acyl group (R-C=O) onto a nitrogen atom within the heterocyclic structure. The most common method for N-acylation involves the reaction of an amine with an activated carboxylic acid derivative, frequently an acyl chloride. derpharmachemica.comnih.gov This process is a robust and widely applied technique for creating amide linkages, which can significantly alter a compound's characteristics. derpharmachemica.com

The general synthetic route proceeds via the nucleophilic attack of a nitrogen atom on the electrophilic carbonyl carbon of an acyl chloride. derpharmachemica.comgoogle.com This reaction is often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct that is formed. derpharmachemica.com The selection of the solvent, base, and reaction temperature is critical for optimizing the yield and purity of the resulting N-acyl derivative. arkat-usa.org

While specific studies on the N-acylation of this compound precursors are not extensively detailed in publicly available literature, the synthesis of related N-acyl cyclic urea (B33335) and other N-heterocyclic derivatives provides a well-established framework for this type of transformation. nih.govarkat-usa.org In these syntheses, various aliphatic and aromatic acyl chlorides are reacted with the parent heterocycle to produce a library of derivatives with diverse substituents. arkat-usa.org

The following interactive table outlines typical reaction parameters for the N-acylation of heterocyclic amines using acyl chlorides, based on established methodologies. google.comarkat-usa.org

General Conditions for N-Acylation Reactions

| Parameter | Description | Common Examples | Reference |

|---|---|---|---|

| Acylating Agent | Provides the acyl group. Acyl chlorides are highly reactive and commonly used. | Acetyl chloride, Benzoyl chloride, Chloroacetyl chloride | google.comarkat-usa.org |

| Solvent | Inert medium for the reaction. Must be dry as acyl chlorides are moisture-sensitive. | Toluene, Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF) | derpharmachemica.comarkat-usa.org |

| Base | Scavenges the HCl byproduct generated during the reaction. | Triethylamine (Et₃N), Pyridine, DMAP | derpharmachemica.comarkat-usa.org |

| Temperature | Influences reaction rate and selectivity. Often started at low temperatures (e.g., 0 °C) and warmed to room temperature. | 0 °C to reflux | google.com |

| Reaction Time | Duration required for the reaction to reach completion. | 30 minutes to 24 hours | google.comarkat-usa.org |

Stereochemical Considerations and Enantioselective Synthesis Approaches

Stereochemistry is a critical aspect of chemical synthesis, particularly for pharmacologically active molecules, as different stereoisomers can have vastly different effects. However, in the case of this compound, the molecule itself is achiral. nih.gov It does not possess any stereocenters (asymmetric carbon atoms) or other elements of chirality, such as axial or planar chirality. nih.gov

Because the parent molecule is achiral, discussions of enantioselective synthesis—methods designed to produce a single enantiomer of a chiral compound—are not applicable to the synthesis of this compound itself. The synthesis of the compound does not require control over stereochemistry to isolate a specific stereoisomer, as none exist. Any derivatization of this compound would need to introduce a chiral center for enantioselective synthesis to become a relevant consideration.

Green Chemistry Principles in this compound Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. opcw.org The application of its twelve principles to the synthesis of compounds like this compound aims to improve efficiency, reduce environmental impact, and enhance safety. mlsu.ac.inacs.org

Key green chemistry principles applicable to the synthesis of this compound, an S-heterocycle, include:

Safer Solvents and Auxiliaries: Traditional organic synthesis often relies on volatile and toxic organic solvents. A green approach would involve substituting these with more benign alternatives. mdpi.com Water is an ideal green solvent due to its non-toxicity and availability, and syntheses of some heterocycles can be performed "on-water" even if the reagents are not fully soluble. mdpi.com Ionic liquids and deep eutectic solvents are other alternatives that offer low volatility and can act as both solvent and catalyst. mdpi.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts (waste). acs.org Analyzing the synthesis pathway of this compound for atom economy can identify steps that are inefficient and generate significant waste.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. acs.org Catalysts increase reaction rates, can enable reactions under milder conditions, and are used in small amounts, reducing waste. mlsu.ac.in For the synthesis of the imidazo[2,1-b]thiazole (B1210989) core of this compound, exploring catalytic cyclization methods instead of stoichiometric ones would be a key green improvement.

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. mlsu.ac.in This involves designing syntheses that can be conducted at ambient temperature and pressure, thereby reducing the energy needed for heating or cooling. mlsu.ac.in The use of highly efficient catalysts can often lower the activation energy of a reaction, allowing it to proceed under milder conditions. mlsu.ac.in Microwave or ultrasound-assisted synthesis can also sometimes reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. acs.org This overarching principle is achieved by implementing the others, such as using catalysts, maximizing atom economy, and avoiding unnecessary derivatization steps (e.g., the use of protecting groups). acs.org

Applying these principles would involve a re-evaluation of the classical synthesis route for this compound, seeking opportunities to replace hazardous reagents, minimize solvent use, lower energy inputs, and reduce waste streams.

Molecular and Cellular Mechanisms of Action Research in Vitro and Pre Clinical Perspectives

Investigation of Primary Molecular Targets within Microbial Systems

The antimicrobial action of nitrofuran derivatives, including compounds structurally related to Furazolium (B10759815) chloride, is primarily attributed to the nitro group within their structure. Upon entering the microbial cell, these compounds undergo enzymatic reduction, generating reactive intermediates. These intermediates, such as nitroso and hydroxylamine (B1172632) derivatives, are highly reactive and capable of forming covalent bonds with various cellular components. A primary target of these reactive intermediates is bacterial DNA, where they can induce strand breaks, cross-linking, and other alterations that impede replication and transcription processes, ultimately leading to bacterial cell death. Beyond DNA, these reactive species can also target other essential macromolecules within the cell, including proteins and lipids, further contributing to the bactericidal effect.

Detailed Analysis of Cellular Permeability and Membrane Disruption Mechanisms

Research indicates that Furazolium chloride can affect cell membrane permeability. The disruption of bacterial cell walls and membranes is a known mechanism by which certain antimicrobial compounds exert their effects, leading to increased cell permeability and leakage of cellular constituents. This alteration in membrane integrity can be a crucial step in the antimicrobial action.

Ionic Homeostasis Perturbation Studies (e.g., Chloride Ion Transport)

The maintenance of ion gradients across cell membranes is critical for numerous cellular functions, and disruptions in this homeostasis can have pathological consequences. Chloride ions play a significant role in cellular ion balance, and their transport across cell membranes is facilitated by various channels and transporters. Perturbation of chloride homeostasis within cells can instigate cell death, for instance, by inducing programmed cell death pathways. The direction of chloride transport is dependent on the electrochemical gradient across the cell membrane, and changes in intracellular chloride concentration can critically influence intracellular osmolality, volume, and membrane potential.

Evaluation of Cell Membrane Potential Alterations

Cell membrane potential is generated by the concentration gradient-based movement of ions, including sodium, potassium, and chloride, across the cell membrane through specific ion channels. Changes in the permeability of the cell membrane to these ions, through the opening or closing of channels, can alter the membrane potential. An influx of positive ions or an efflux of negative ions can depolarize the membrane, while an efflux of positive ions or an influx of negative ions can hyperpolarize it. The disruption of cellular membrane integrity by antimicrobial agents can lead to significant alterations in ion flow, thereby impacting the cell membrane potential.

Biochemical Pathways of Activation and Biotransformation

The antimicrobial activity of nitrofuran compounds, including this compound, is not exerted by the parent compound directly but rather through its biotransformation within microbial cells.

Role of Nitroreductase Enzymes in Prodrug Activation

Nitrofuran derivatives, such as Furazolidone and Nitrofurazone, function as prodrugs that require enzymatic activation within the microbial cell. This activation is primarily mediated by bacterial nitroreductase enzymes. These enzymes catalyze the reduction of the nitro group (–NO2) on the compound's structure. The reduction involves a hydride transfer from a reduced cofactor, such as NAD(P)H, to the nitro group of the substrate, converting it into reactive intermediates like nitroso and hydroxylamine derivatives. This enzymatic reduction is a crucial step for the compound to exert its antimicrobial effects.

Redox Cycling and Reactive Species Generation

Following the initial one-electron reduction of the nitro group by nitroreductases, an unstable nitro radical anion is produced. Under aerobic conditions, this nitro radical anion can be reoxidized back to the parent nitro compound by molecular oxygen. This reoxidation process simultaneously reduces molecular oxygen, leading to the formation of reactive superoxide (B77818) anions (O2•−), a type of reactive oxygen species (ROS). This cyclical process, known as "futile cycling" or "redox cycling," continuously generates reactive species. These highly reactive species, including superoxide anions and other reactive intermediates, are directly responsible for causing extensive damage to various cellular macromolecules, such as DNA, proteins, and lipids, thereby contributing significantly to the bactericidal action of the compound.

Impact on Microbial Macromolecular Synthesis and Cellular Respiration

Antibacterial agents exert their effects by interfering with essential bacterial processes, including the synthesis of vital macromolecules and cellular energy metabolism. While specific detailed mechanisms for this compound are not extensively documented in the provided literature, its classification as a nitrofuran allows for discussion of analogous mechanisms observed in related compounds. In vitro studies have indicated that this compound (Novofur) can affect membrane permeability. ncats.io Alterations in membrane permeability can broadly impact cellular functions, potentially affecting both macromolecular synthesis and energy metabolism by disrupting cellular homeostasis and transport.

Inhibition of Protein Synthesis in Bacterial Cells (Analogous Mechanisms)

Protein synthesis is a fundamental process for bacterial survival, involving ribosomes composed of two subunits (30S and 50S) that unite to form the 70S complex. googleapis.com Many antibiotics selectively target bacterial ribosomes, exploiting structural differences between prokaryotic and eukaryotic ribosomes to achieve selective toxicity. medkoo.commirm-pitt.net These inhibitors can act at various stages, including initiation, formation of the 70S complex, and elongation of polypeptide chains. researchgate.net

For instance, the synthetic nitrovinylfuran antibiotic Furvina® (G1), a compound structurally related to nitrofurans like this compound, has been shown to preferentially inhibit protein synthesis over RNA, DNA, and cell wall synthesis in bacteria. nih.gov Furvina® specifically targets the small 30S ribosomal subunit, binding at or near the P-decoding site. This interference disrupts the ribosomal binding of fMet-tRNA during the formation of the 30S initiation complex, thereby inhibiting translation. nih.gov This mechanism highlights how nitrofuran-class compounds can exert their antibacterial effects by disrupting the crucial process of protein synthesis initiation. While direct, detailed studies on this compound's specific inhibition of protein synthesis via ribosomal targeting are not explicitly detailed in the provided sources, its categorization within the nitrofuran class suggests that it may operate through analogous mechanisms.

Interference with Energy Metabolism Pathways (Analogous Mechanisms)

Bacterial energy metabolism, particularly the synthesis of adenosine (B11128) triphosphate (ATP) through processes like oxidative phosphorylation, is critical for cellular functions and survival. ATP synthase, often an F-type ATP synthase (F0F1), is embedded in bacterial cellular membranes and is responsible for producing ATP by utilizing the energy from a transmembrane ion gradient. nih.govembopress.orgmicrobialcell.com Disruptions to bacterial metabolic homeostasis are significant consequences of antibiotic treatment, as antibiotics can target energy-consuming processes. mdpi.com For example, the efficacy of some antibiotics, such as quinolones, can be influenced by the bacterial respiratory metabolism. mdpi.com

While the provided literature notes the general principle that antibiotics can alter the metabolic state of bacteria and that compounds can interfere with ATP synthesis, there is no direct, explicit evidence detailing how this compound specifically interferes with bacterial energy metabolism pathways, such as ATP synthesis or components of the electron transport chain. However, the observed effects of this compound on membrane permeability ncats.io could indirectly affect energy metabolism by impacting ion gradients or substrate transport necessary for efficient ATP production.

Structure-Activity Relationship (SAR) Studies at the Mechanistic Level

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to establish the connection between the chemical structure of a molecule and its biological activity. nih.govfrontiersin.org By analyzing SAR, researchers can identify the specific chemical groups responsible for a compound's biological effect, enabling modifications to enhance potency, selectivity, or reduce undesirable effects. nih.govfrontiersin.org

Correlating Structural Elements with Specific Biological Activities

Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) studies build upon SAR by establishing mathematical relationships between a compound's chemical structure and its biological activity. frontiersin.org These computational modeling techniques allow for the prediction of a compound's activity based on its physicochemical properties, aiding in the rational design of new agents. frontiersin.org QSAR techniques, including Linear Free Energy Relationships, CoMFA, Pharmacophore identification and mapping, and molecular docking, are widely employed in the design of antibacterial compounds. google.com this compound is mentioned in the context of antibacterial agents for which QSAR techniques are applied in their design. google.com

Although specific QSAR models developed solely for this compound's mechanistic prediction are not detailed in the provided information, the application of such computational methods is a standard practice in the field. For instance, 3D-QSAR models using CoMFA and CoMSIA approaches have been developed for other enzyme inhibitors, demonstrating how these models can proficiently interpret SAR and predict activity by correlating structural features (e.g., bulky substitutions, electron-withdrawing groups) with biological outcomes. researchgate.net This indicates the potential for such approaches to elucidate the mechanistic basis of this compound's activity by predicting its interactions with biological targets.

Pre Clinical Efficacy and Antimicrobial Activity Research Non Human Biological Systems

In Vivo Pre-clinical Efficacy Models (Animal-Based Research, Non-Human)

Pre-clinical studies utilizing animal models are crucial for evaluating the efficacy of antimicrobial agents before human trials, allowing for the study of drug effects in the presence of host factors and defense mechanisms mdpi.com.

Evaluation in Animal Models of Topical Microbial Infections (e.g., Skin, Wound Management)

Furazolium (B10759815) chloride has been evaluated for its topical treatment capabilities in model infections within laboratory animals. A notable study by Russell, Gutekunst, and Chamberlain in 1967 specifically assessed furazolium chloride in this context mdpi.comgoogleapis.comnih.govgoogleapis.com.

Animal models employed for these evaluations include:

Mouse Skin Abrasion Models : These models are widely utilized for evaluating topical treatments for superficial bacterial skin infections, such as impetigo mdpi.com. They involve creating superficial surgical wounds or abrasions on the dorsal area of mice, which are then infected with a controlled inoculum of bacteria, commonly Staphylococcus aureus or Streptococcus pyogenes mdpi.com.

Rat Laparotomy Infection Models : A reproducible topical infection model was developed using rats, where animals underwent laparotomy, were sutured with braided silk, and then inoculated with Staphylococcus aureus. This model was designed to evaluate the effectiveness of topical antimicrobials in preventing S. aureus stitch abscesses googleapis.com.

While these studies confirm the evaluation of this compound in such models, specific detailed research findings or quantitative data tables from these historical studies regarding the efficacy of this compound itself were not extensively detailed in the provided search results beyond the mention of the evaluations mdpi.comgoogleapis.comnih.govgoogleapis.com.

Studies in Systemic Infection Animal Models (e.g., Induced Bacteremia)

Information regarding the evaluation of this compound specifically in systemic infection animal models, such as those involving induced bacteremia, was not found within the provided research context. General systemic infection models using various bacteria like Pseudomonas aeruginosa or Staphylococcus aureus exist, often involving intravenous or intraperitoneal injections to induce bacteremia nih.govfrontiersin.org. However, direct studies on this compound's efficacy in these specific systemic models were not identified.

Investigations into Microbial Resistance Mechanisms

The development of resistance to antimicrobial agents is a significant global health concern, driven by various bacterial mechanisms nih.govmdpi.com.

Adaptive Resistance Pathways in Response to this compound Exposure

Adaptive resistance in bacteria typically involves non-genomic changes, such as the rapid and dynamic rewiring of signaling and/or transcriptional networks, enabling microorganisms to adapt and survive in the presence of antimicrobial agents mdpi.com. While the concept of adaptive resistance is well-documented in microbiology, particularly in the context of biofilms where physiological alterations allow bacteria to endure otherwise lethal concentrations of antibiotics mdpi.com, specific adaptive resistance pathways developed by microorganisms in response to this compound exposure were not detailed in the provided information.

Genetic and Phenotypic Characterization of Resistant Strains

Bacterial resistance mechanisms generally fall into categories such as limiting drug uptake, modifying drug targets, inactivating the drug, and active drug efflux nih.gov. Genetic changes, including mutations and horizontal gene transfer, play a crucial role in the development and spread of resistance mdpi.com. Phenotypic characterization involves observing the observable traits of resistant strains, such as their ability to grow in the presence of an antimicrobial agent googleapis.comnih.gov.

While the broader mechanisms of genetic and phenotypic resistance have been characterized for various antimicrobial compounds and bacterial strains (e.g., benzalkonium chloride resistance in Listeria monocytogenes involving a plasmid-associated gene cassette nih.gov, or florfenicol (B1672845) resistance in Gram-negative bacilli involving floR and cfr genes googleapis.com), specific genetic or phenotypic characterizations of strains that have developed resistance directly to this compound were not identified in the provided search results.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Methodologies for Identification and Purity Assessment

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture for subsequent identification and quantification. For a compound like Furazolium (B10759815) chloride, several chromatographic techniques are applicable.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally unstable compounds. The development of a robust HPLC method is critical for determining the purity of Furazolium chloride and quantifying it in various matrices. A typical method development and validation process involves a systematic approach to optimize separation conditions and ensure the method's performance is reliable and reproducible. novonordiskpharmatech.comresearchgate.net

Method validation confirms that the analytical procedure is suitable for its intended purpose. nih.govresearchgate.netmdpi.com Key validation parameters include:

Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The production of test results that are directly proportional to the concentration of the analyte in samples.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

For compounds similar in nature to this compound, such as other quaternary ammonium (B1175870) compounds or nitrofuran derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. novonordiskpharmatech.comresearchgate.net The separation is typically achieved on a C18 or similar nonpolar stationary phase, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. novonordiskpharmatech.comnih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of Related Compounds This table presents typical conditions used for the analysis of compounds structurally related to this compound, as specific validated methods for this compound are not widely detailed in available literature.

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.netmdpi.com |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water, often with additives like formic acid or ammonium acetate | novonordiskpharmatech.comresearchgate.net |

| Flow Rate | 0.5 - 1.5 mL/min | researchgate.net |

| Detection | UV-Vis Detector (e.g., at 214 nm or 220 nm) | novonordiskpharmatech.comresearchgate.net |

| Column Temp. | 25 - 40 °C | researchgate.net |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. sigmaaldrich.com Due to the low volatility of ionic salts like this compound, direct analysis by GC is generally not feasible. However, GC can be employed following a derivatization step to convert the non-volatile analyte into a volatile derivative. It is also a key technique in forensic science and for analyzing residues. researchgate.net

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective separation technique used for qualitative analysis, purity checks, and identifying compounds in a mixture. sigmaaldrich.comnews-medical.net For this compound analysis, TLC could be used to quickly assess sample purity or monitor the progress of a reaction. The separation occurs on a plate coated with a thin layer of adsorbent (stationary phase), such as silica (B1680970) gel or alumina. sigmaaldrich.com The plate is then placed in a chamber with a solvent system (mobile phase), which moves up the plate by capillary action, separating the components of the spotted sample. Detection can be achieved by viewing the plate under UV light or by spraying with a visualizing reagent. researchgate.netnews-medical.net TLC is widely applied in the pharmaceutical and food industries and for analyzing biological samples. news-medical.net

Table 2: Comparison of TLC and GC for Compound Analysis

| Feature | Thin-Layer Chromatography (TLC) | Gas Chromatography (GC) | Source |

|---|---|---|---|

| Principle | Separation based on differential partitioning between a planar stationary phase and a liquid mobile phase. | Separation based on differential partitioning between a liquid/solid stationary phase and a gaseous mobile phase. | sigmaaldrich.comrsc.org |

| Analytes | Broad range, including non-volatile compounds. | Volatile or semi-volatile compounds; derivatization may be required for non-volatile analytes. | sigmaaldrich.com |

| Advantages | Simple, rapid, low cost, high sample throughput. | High resolution, high sensitivity, quantitative accuracy. | sigmaaldrich.comrsc.org |

| Common Use | Purity checks, reaction monitoring, qualitative identification. | Quantitative analysis of complex mixtures, impurity profiling. | researchgate.netnews-medical.net |

Affinity chromatography is a highly specific purification technique that separates molecules based on a reversible binding interaction between the target analyte and an immobilized ligand. cube-biotech.comthermofisher.comnih.gov This method offers exceptional selectivity, often achieving very high purity in a single step. labmanager.com The process involves a stationary phase (a support matrix) to which a ligand with a specific affinity for the target molecule is covalently attached. cube-biotech.comthermofisher.com

While broadly used for biomolecules like proteins and antibodies, its application to small molecules like this compound is less common and would require a ligand with specific and strong binding affinity for the furazolium moiety. labmanager.comopenaccessjournals.com Such a ligand could be a specific antibody (immunoaffinity chromatography) or a synthetic receptor designed to recognize the structure of this compound. nih.gov The target compound binds to the ligand, impurities are washed away, and the purified compound is then eluted by changing conditions (e.g., pH, ionic strength) to disrupt the binding. cube-biotech.com

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications

Mass Spectrometry (MS) for Molecular Characterization and Metabolite Identification

Mass spectrometry (MS) is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte. ijpras.com It is frequently coupled with chromatographic techniques like HPLC (LC-MS) or GC (GC-MS) for comprehensive analysis. rsc.orgnih.gov

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are "soft" ionization techniques that allow for the analysis of large, fragile, and non-volatile molecules with minimal fragmentation. wikipedia.orguni-muenster.de

ESI is particularly well-suited for polar and ionic compounds that are soluble in a liquid mobile phase, making it an ideal ionization source for coupling with HPLC. thermofisher.commdpi.com It generates ions directly from a solution by applying a high voltage to a liquid spray, resulting in the formation of protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. mdpi.com For a pre-charged species like the quaternary ammonium ion of this compound, ESI-MS would directly detect the intact cation. ESI is known for producing multiply charged ions from large molecules, though for small molecules, singly charged ions are typical. chromatographyonline.com

MALDI involves mixing the analyte with a UV-absorbing matrix material on a target plate. wikipedia.orgnewport.com A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, which are typically observed as singly charged ions. newport.comcreative-proteomics.com While extensively used for large biomolecules and polymers, MALDI can also be applied to the analysis of small organic molecules. wikipedia.orglcms.cz

Table 3: Comparison of ESI and MALDI Mass Spectrometry

| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) | Source |

|---|---|---|---|

| Sample State | Solution | Solid (co-crystallized with matrix) | chromatographyonline.comnewport.com |

| Ionization Process | High voltage applied to a liquid spray | Laser ablation of a solid matrix | wikipedia.orgthermofisher.com |

| Typical Ions | Singly and multiply charged ions | Predominantly singly charged ions | wikipedia.orgchromatographyonline.com |

| Coupling | Easily coupled with Liquid Chromatography (LC) | Not directly compatible with continuous LC flow | chromatographyonline.com |

| Best For | Polar, ionic, and high molecular weight compounds in solution | Large biomolecules, polymers, and thermally labile molecules | uni-muenster.dethermofisher.com |

High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provides highly accurate mass measurements. nih.govmdpi.com This capability allows for the determination of the elemental composition of an ion, which is crucial for identifying unknown compounds, such as the metabolites or degradation products of this compound. d-nb.infonih.gov

The study of transformation products is essential for understanding the environmental fate and metabolic pathways of a compound. ufz.de When a substance like this compound undergoes metabolism or environmental degradation, new chemical entities are formed. ufz.deuni-due.de HRMS, often coupled with liquid chromatography (LC-HRMS), is a powerful strategy for this analysis. mdpi.comuni-due.de The workflow involves separating the parent compound from its transformation products chromatographically, followed by HRMS detection. The accurate mass data obtained is used to propose elemental formulas for the unknown products. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where precursor ions are fragmented to create a characteristic pattern that helps in elucidating the chemical structure. lcms.czmdpi.com This approach enables the identification of various biotransformation reactions, such as oxidation, hydrolysis, or conjugation. mdpi.com

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are fundamental in the chemical analysis of "this compound," providing critical information on its structure, purity, concentration, and interactions with other molecules. These techniques rely on the interaction of electromagnetic radiation with the compound to generate unique spectral fingerprints.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Purity and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile technique used for the quantitative analysis of "this compound". wikipedia.org This method measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. azooptics.com The principle behind its application is the Beer-Lambert law, which establishes a direct proportionality between the absorbance of a solution, the concentration of the absorbing species, and the path length of the light beam through the solution. wikipedia.org

To determine the concentration of "this compound," a UV-Vis spectrophotometer is used to measure the intensity of light passing through a sample solution contained in a cuvette and compare it to the intensity of the light before it passes through the sample. pro-analytics.net The resulting UV-Vis spectrum is a plot of absorbance versus wavelength. azooptics.com For quantitative analysis, a calibration curve is typically prepared by measuring the absorbance of several standard solutions of known "this compound" concentration. upi.edu The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. analytik-jena.com

The technique is also valuable for assessing the purity of "this compound." The presence of impurities can often be detected by the appearance of additional absorption bands or shifts in the wavelength of maximum absorbance (λmax). azooptics.com However, overlapping spectra from multiple components can complicate interpretation. azooptics.com Modern spectrophotometers, including those with split-beam technology, enhance the precision and reliability of these measurements, making them suitable for routine quality control. analytik-jena.com

A patent describes a method for detecting chloride ion concentration using UV spectroscopy in the 190-200 nm range, which could be applicable in certain contexts for analyzing the chloride component of "this compound". google.com

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, complementary techniques for the definitive structural confirmation of "this compound."

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The technique works by exposing a sample to infrared radiation and measuring which frequencies are absorbed. alabama.gov These absorbed frequencies correspond to the vibrational energies of the specific chemical bonds within the molecule. masterorganicchemistry.com The resulting IR spectrum displays absorption bands at characteristic wavenumbers, serving as a molecular fingerprint. For "this compound," the IR spectrum would be expected to show characteristic absorption bands for the furan (B31954) ring, the oxazolidinone ring, the nitro group (NO₂), and other specific bonds. For instance, a strong absorption around 1700 cm⁻¹ would indicate a carbonyl (C=O) group, while bands in the 3200-3400 cm⁻¹ region could suggest O-H bonds if water of hydration is present. masterorganicchemistry.com Analysis of these bands allows for the confirmation of the compound's core structural components. alabama.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. It is based on the magnetic properties of atomic nuclei.

¹H NMR (Proton NMR) provides information on the number of different types of protons, their electronic environments, and how they are connected to neighboring protons. The chemical shift (δ) of a proton signal indicates its electronic environment, with electronegative atoms like oxygen and nitrogen causing downfield shifts to higher ppm values. pdx.edu For "this compound," distinct signals would be observed for the protons on the furan ring and the oxazolidinone ring.

¹³C NMR (Carbon-13 NMR) reveals the number of chemically non-equivalent carbon atoms and their types (e.g., C=O, C-O, aromatic C). libretexts.org Similar to ¹H NMR, the chemical shifts are indicative of the carbon's bonding environment. pdx.edu For example, a carbonyl carbon in the oxazolidinone ring would appear significantly downfield (e.g., 150-180 ppm). libretexts.org

| Technique | Information Provided | Typical Spectral Region/Range for Key Functional Groups |

| Infrared (IR) | Identifies functional groups | C=O (carbonyl): ~1700 cm⁻¹N=N (azo, for comparison): ~1389 cm⁻¹C-H (alkane): < 3000 cm⁻¹C-H (alkene): > 3000 cm⁻¹ masterorganicchemistry.comresearchgate.net |

| ¹H NMR | Shows the number and environment of hydrogen atoms | R-O-CH₂-Cl (example): ~5.2 ppm (experimental)Methyl protons (example): 2.20 - 2.56 ppm pdx.eduresearchgate.net |

| ¹³C NMR | Shows the number and environment of carbon atoms | C=O (ketone/aldehyde): 190 - 210 ppmC=O (acid/ester): 150 - 180 ppmC-O (ether/alcohol): 50 - 90 ppm pdx.edulibretexts.org |

Fluorescence Spectroscopy for Molecular Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique used to study the interactions between molecules. csic.es It can be employed to investigate how "this compound" interacts with biological macromolecules like proteins (e.g., serum albumins) or nucleic acids. csic.estsijournals.com

The method is based on the principle of fluorescence, where a molecule absorbs light at a specific wavelength and then emits light at a longer wavelength. tsijournals.com The intrinsic fluorescence of proteins, often due to tryptophan and tyrosine residues, can be "quenched" or altered upon binding with a small molecule like "this compound". tsijournals.comnih.gov

By monitoring changes in fluorescence intensity, emission wavelength, and polarization, researchers can deduce critical information about the binding event:

Binding Mechanism: Changes in the fluorescence spectrum can indicate whether the interaction leads to the formation of a stable complex (static quenching) or is due to collisional encounters (dynamic quenching). tsijournals.comnih.gov

Binding Constants (Ka) and Stoichiometry (n): Titration experiments, where the concentration of "this compound" is systematically varied, allow for the calculation of the binding affinity and the number of binding sites on the macromolecule. tsijournals.comnih.gov

Conformational Changes: The interaction can induce conformational changes in the target macromolecule, which can be detected by shifts in the fluorescence spectrum or through synchronous and three-dimensional fluorescence techniques. nih.govnih.gov

These studies are crucial for understanding the compound's behavior in a biological context, as interactions with proteins can influence its distribution and activity. researchgate.net

Advanced Detection and Quantification Methods

Advanced analytical methods offer high sensitivity, specificity, and throughput for the analysis of "this compound" and its components.

Ion Chromatography with Conductivity Detection for Chloride Analysis

Ion Chromatography (IC) is a superior method for the rapid and accurate determination of the chloride anion content in a "this compound" sample. thermofisher.com This technique separates ions based on their affinity for an ion-exchange resin packed in a column. wisc.edu

In a typical IC setup for anion analysis, a small volume of a dissolved sample is injected into the system. An eluent, often a potassium hydroxide (B78521) (KOH) solution, carries the sample through a guard column and a separator column. wisc.edunih.gov The chloride ions are separated from other anions present in the sample matrix. wisc.edu After separation, the ions pass through a suppressor device, which reduces the background conductivity of the eluent and enhances the signal of the analyte ions. thermofisher.com Finally, a conductivity detector measures the electrical conductivity of the solution, which is proportional to the concentration of the chloride ions. wisc.edu

IC offers significant advantages over older, subjective methods like turbidity assays, providing precise and reliable quantification. cromlab-instruments.es The method is highly sensitive, with low limits of detection (LOD) and quantification (LOQ). nih.gov For instance, in the analysis of other pharmaceutical compounds, LODs for chloride have been reported as low as 0.005 mg/L. cromlab-instruments.es

| Parameter | Description | Typical Value/Range |

| Technique | Ion Chromatography with Suppressed Conductivity Detection | N/A |

| Eluent | Potassium Hydroxide (KOH) or Methanesulfonic acid | 18-45 mM nih.govlcms.cz |

| Flow Rate | Rate at which the eluent passes through the column | 0.8 - 1.5 mL/min nih.govcromlab-instruments.es |

| Detection Limit (LOD) | Lowest concentration that can be reliably detected | 0.005 - 0.02 mg/L wisc.educromlab-instruments.es |

| Run Time | Time required for a single analysis | 5 - 8 minutes cromlab-instruments.es |

Automated Discrete Analysis for High-Throughput Screening

Automated discrete analyzers are integrated platforms designed for high-throughput chemical analysis, which can be adapted for the quality control of "this compound". lcms.czskalar.com These systems automate traditional wet chemistry methods, allowing for the unattended and simultaneous analysis of multiple parameters in numerous samples. seal-analytical.comthermofisher.com

A discrete analyzer functions by robotically pipetting precise, microliter volumes of samples and reagents into individual cuvettes. skalar.comkpmanalytics.com The instrument then automates all subsequent steps, including mixing, incubation, and photometric or electrochemical measurement. lcms.cz This high level of automation minimizes manual intervention, reduces the consumption of reagents, and increases laboratory productivity and reproducibility. kpmanalytics.com

For "this compound," a discrete analyzer could be programmed to perform colorimetric assays to quantify the parent molecule or to run analyses for the chloride ion. skalar.comthermofisher.com These systems can achieve very high throughput, with some models capable of performing up to 450 tests per hour. kpmanalytics.com The integration of features like barcode readers for samples and reagents ensures full traceability and compatibility with Laboratory Information Management Systems (LIMS). kpmanalytics.com This technology is ideal for large-scale screening or routine quality control in a manufacturing environment. seal-analytical.com

Bioanalytical Method Development for Pre-clinical Pharmacokinetics

The development and validation of a robust bioanalytical method is a critical prerequisite for the characterization of the preclinical pharmacokinetics of a new chemical entity such as this compound. irispublishers.commdpi.com The primary objective of such a method is to accurately and reliably quantify the concentration of the analyte in various biological matrices obtained from in vivo studies. chelatec.com This process ensures that the data generated from pharmacokinetic studies are trustworthy for making pivotal decisions in the drug development pipeline. irispublishers.commmv.org

The development phase for a bioanalytical method for this compound would logically center on liquid chromatography-tandem mass spectrometry (LC-MS/MS), given its high sensitivity, selectivity, and widespread use for the quantification of small molecules in complex biological fluids. plos.orgmdpi.com The initial steps involve optimizing the mass spectrometric and chromatographic conditions to achieve a sensitive and selective detection of this compound.

Key considerations in the method development for this compound would include:

Sample Preparation: The choice of sample preparation technique is crucial for removing endogenous interferences from the biological matrix (e.g., plasma, urine, tissue homogenates) and for concentrating the analyte. frontiersin.org Common approaches that would be evaluated include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). srce.hr For instance, a simple and rapid protein precipitation with a solvent like acetonitrile could be the first approach, followed by more selective techniques like LLE or SPE if matrix effects are significant. ijpsr.com

Chromatographic Separation: A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be the standard choice. ijpsr.comacs.org A C18 column is often a good starting point for separating the analyte from matrix components. plos.orgsrce.hr The mobile phase composition, typically a mixture of an aqueous buffer (e.g., ammonium formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), would be optimized to achieve a good peak shape and retention time for this compound. mdpi.comijpsr.com

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is the gold standard for quantitative bioanalysis. plos.orgmdpi.com This involves selecting specific precursor-to-product ion transitions for this compound and an appropriate internal standard (IS). The use of a stable isotope-labeled internal standard is preferred to compensate for any variability during sample processing and analysis. plos.org

Once the method is developed, it must undergo a rigorous validation process in accordance with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). mmv.orgsigmaaldrich.com This validation ensures the method's performance and reliability for its intended purpose. chelatec.com The key validation parameters that would be assessed are detailed in the table below.

Table 1: Key Parameters for Bioanalytical Method Validation

| Parameter | Description | Typical Acceptance Criteria |

| Selectivity and Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Linearity and Range | The range of concentrations over which the method is accurate, precise, and linear. | The calibration curve should have a correlation coefficient (r²) ≥ 0.99. |

| Accuracy and Precision | The closeness of the determined values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). | Accuracy within ±15% of the nominal value (±20% at the LLOQ). Precision (CV%) not exceeding 15% (20% at the LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio should be at least 5:1, with accuracy and precision within specified limits. |

| Recovery | The efficiency of the extraction procedure for the analyte from the biological matrix. | Recovery of the analyte and internal standard should be consistent and reproducible. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). | Analyte concentration should be within ±15% of the nominal concentration. |

This table presents a general overview of validation parameters and their commonly accepted criteria based on regulatory guidelines. LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation; IS: Internal Standard.

The successful development and validation of such a bioanalytical method would enable the accurate measurement of this compound concentrations in samples from preclinical pharmacokinetic studies, providing a solid foundation for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Environmental Fate and Ecological Impact Research of Furazolium Chloride

Environmental Distribution and Compartmentalization Studies

Environmental distribution and compartmentalization studies aim to determine where a chemical substance will primarily reside once introduced into the environment. This involves understanding its affinity for different phases (solid, liquid, gas) and how it moves between them.

Adsorption and Desorption Behavior in Soil and Sediment Matrices

Adsorption and desorption describe the processes by which a chemical substance binds to (adsorbs) or releases from (desorbs) solid particles in soil and sediment. These processes are critical determinants of a compound's mobility and bioavailability in terrestrial and aquatic environments. Factors influencing adsorption and desorption include the organic carbon content, clay content, and pH of the soil or sediment, as well as the chemical properties of the substance itself, such as its polarity and charge. fera.co.ukgoogleapis.comfrontiersin.org For instance, a higher organic carbon content often correlates with increased adsorption of organic compounds. rightanswerknowledge.com Studies typically involve batch equilibrium methods to determine distribution coefficients (Kd) and organic carbon-normalized partition coefficients (Koc), which quantify the extent of sorption. fera.co.ukgoogleapis.comfrontiersin.org A higher Kd or Koc value indicates stronger adsorption to soil or sediment, leading to reduced mobility and leaching potential. Conversely, weaker adsorption allows for greater transport through the soil profile or into aquatic systems. Specific adsorption and desorption data for Furazolium (B10759815) chloride in various soil and sediment matrices are not available.

Aqueous Solubility and Partitioning in Aquatic Systems

Aqueous solubility refers to the maximum concentration of a substance that can dissolve in water, while partitioning describes how a substance distributes itself between water and other phases, particularly organic phases. The octanol-water partition coefficient (Kow or Log P) is a key parameter used to predict a chemical's partitioning behavior between water and organic matter, including lipids in organisms and organic carbon in soil. rightanswerknowledge.comnih.govwikimedia.orgeuropa.eu A low Log P value indicates high water solubility and a preference for the aqueous phase, suggesting that the compound would be readily transported in water bodies. Conversely, a high Log P value indicates low water solubility and a preference for organic phases, implying a greater potential for accumulation in fatty tissues of organisms (bioaccumulation) or sorption to organic matter in soils and sediments. rightanswerknowledge.comnih.gov Understanding these properties is vital for predicting a compound's presence in surface water, groundwater, and its potential for uptake by aquatic organisms. Specific aqueous solubility and partitioning data for Furazolium chloride are not publicly reported.

Volatilization Rates and Atmospheric Transport Potential

Volatilization is the process by which a chemical substance transforms from a liquid or solid phase into a gaseous phase, entering the atmosphere. The rate of volatilization is influenced by a compound's vapor pressure and Henry's Law constant. Substances with high vapor pressure and low aqueous solubility tend to volatilize more readily. Once in the atmosphere, compounds can be transported over long distances before being deposited back onto land or water through precipitation or dry deposition. Atmospheric transport can contribute to the widespread distribution of a chemical, potentially impacting areas far from its point of release. Studies on volatilization typically measure these parameters under various environmental conditions to estimate the potential for atmospheric transport. No specific volatilization rates or atmospheric transport potential data for this compound are available.

Degradation and Transformation Pathways in Environmental Media

Degradation and transformation pathways describe the processes by which a chemical compound breaks down into simpler substances within the environment. These processes can be either abiotic (non-biological) or biotic (biological).

Abiotic Degradation Studies: Hydrolysis Kinetics across pH Ranges and Photolysis in Air, Water, and Soil

Abiotic degradation refers to the breakdown of chemicals through physical or chemical processes without the involvement of living organisms. Two primary abiotic degradation pathways are hydrolysis and photolysis.

Hydrolysis Kinetics across pH Ranges : Hydrolysis involves the reaction of a chemical with water, leading to its breakdown. The rate of hydrolysis is often highly dependent on the pH of the surrounding medium and temperature. Some compounds may be stable under neutral conditions but degrade rapidly in acidic or alkaline environments. Hydrolysis studies typically determine half-lives (the time it takes for half of the substance to degrade) at various pH values and temperatures to understand its persistence in different aquatic and soil environments.

Photolysis in Air, Water, and Soil : Photolysis is the degradation of a chemical substance due to exposure to light, particularly ultraviolet (UV) radiation from sunlight. This process can occur directly if the compound absorbs light at environmentally relevant wavelengths, or indirectly through reactions with photochemically produced reactive species (e.g., hydroxyl radicals) in the environment. drugfuture.com Photolysis can be significant in surface waters and the atmosphere where sunlight penetration is sufficient. Studies assess the photolytic half-life and identify degradation products. Specific abiotic degradation data, including hydrolysis kinetics and photolysis rates, for this compound are not publicly available.

Biotic Degradation: Biodegradation Rates in Aerobic and Anaerobic Soil and Water Systems

Biotic degradation, or biodegradation, is the breakdown of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is a major pathway for the removal of many organic pollutants from the environment.

Biodegradation Rates in Aerobic and Anaerobic Soil and Water Systems : Biodegradation can occur under both aerobic (in the presence of oxygen) and anaerobic (in the absence of oxygen) conditions. The rate and extent of biodegradation are influenced by factors such as the availability of oxygen, nutrient levels, temperature, pH, and the presence of suitable microbial communities. medkoo.com In aerobic conditions, microorganisms typically break down organic compounds into carbon dioxide, water, and biomass (mineralization). In anaerobic conditions, other end-products like methane (B114726) can also be formed. Studies measure the rate of biodegradation (e.g., half-life or percentage degraded over time) in various environmental matrices, such as soil and water, under controlled aerobic and anaerobic conditions. fera.co.uk This provides insight into how quickly a compound might be naturally removed from different environmental compartments. No specific biotic degradation or biodegradation rates for this compound in aerobic or anaerobic soil and water systems are available.

While specific environmental fate and ecological impact research data for this compound are not publicly documented, the principles outlined above represent the standard scientific framework for evaluating how any chemical compound, including this compound, would behave in the environment. Such studies are indispensable for conducting comprehensive environmental risk assessments, informing regulatory decisions, and developing strategies for responsible chemical management to protect environmental health.

Identification and Characterization of Environmental Transformation Products

Despite the general understanding of chemical transformation pathways, specific detailed research findings on the identification and characterization of environmental transformation products solely for this compound were not found within the scope of the provided search results. Studies on other chlorinated compounds, such as vinyl chloride, have identified metabolites like thiodiglycolic acid, N-acetyl-S-(2-hydroxyethyl) cysteine, and 2-chloroacetic acid, excreted primarily in urine, with metabolic saturation occurring at higher doses. Similarly, research on azole fungicides has identified imidazole (B134444) or triazole as final degradation products, with some intermediates showing lower toxicity than their parent compounds. However, analogous specific data for this compound is not available in the consulted literature.

Ecotoxicological Implications for Non-Target Organisms and Ecosystems (Non-Human Focused)

Understanding the ecotoxicological implications of chemical compounds on non-target organisms and ecosystems is crucial for assessing their environmental risk. This involves evaluating their impact on microbial communities and their potential for bioaccumulation and bioconcentration within food webs.

Impact on Soil Microbial Communities and Aquatic Microbiota

Microbial communities in soil and aquatic environments play vital roles in ecosystem functions, including nutrient cycling and degradation processes. The presence of chemical contaminants can significantly alter the structure and activity of these communities. For example, studies have shown that increased inorganic chloride concentrations can affect indigenous microbial communities in forest soil, with some microorganisms responding to higher chloride levels. High chloride concentrations have been observed to inhibit microbial growth and respiration in soil, with varying effects on bacterial and fungal growth rates. Chloride ions inside cells can inhibit protein synthesis. Similarly, in aquatic ecosystems, chloride amendments can lead to multiple impacts, including shifts in microbial community composition, with some studies indicating that cyanobacteria can thrive in high salt conditions. Drinking water treatment processes, including chlorination, can affect bacterial abundance but may not instantly alter microbial composition.

However, specific research findings detailing the impact of this compound on soil microbial communities and aquatic microbiota were not identified in the provided search results. The available information primarily discusses the effects of general chloride or other specific compounds on these microbial populations.

Potential for Bioaccumulation and Bioconcentration in Environmental Food Webs

Bioaccumulation and bioconcentration are critical processes that determine the persistence and potential for adverse effects of a substance within an ecosystem. Bioconcentration refers to the net accumulation of a substance in an organism from water-borne exposure, while bioaccumulation includes all routes of exposure (e.g., air, water, soil, food). Biomagnification is the accumulation and transfer of substances through the food web, leading to increasing concentrations at higher trophic levels. The bioconcentration factor (BCF) and bioaccumulation factor (BAF) are used as criteria to evaluate bioaccumulation, often with threshold values between 500 and 5,000 for hazard classification. Factors like water solubility, lipid solubility, and metabolism rates influence the dietary uptake and accumulation of substances in aquatic organisms. Toxins, even in minuscule amounts from producers like phytoplankton, can accumulate quickly through the food web as consumers ingest more of the toxin, a process known as bioaccumulation.

Despite the established principles of bioaccumulation and bioconcentration, specific data tables or detailed research findings on the potential for bioaccumulation and bioconcentration of this compound in environmental food webs were not found in the provided search results.

Methodologies for Environmental Monitoring and Trace Detection

Environmental monitoring involves various sampling methods depending on the environment or media being sampled (e.g., water, air, soil) and the subsequent analysis. For detecting and measuring chemical compounds in environmental samples, a range of analytical techniques are employed. These often include gas chromatography with various detectors such as flame ionization detectors (FID), electron capture detectors (ECD), electrolytic conductivity detectors (ELCD), or halogen-specific detectors (HSD), with mass spectrometry (MS) used for unequivocal identification. High-performance liquid chromatography (HPLC) and UV-Vis spectrophotometry are also common methods for analyzing and quantifying chemical compounds in different matrices, offering detection limits and linear ranges suitable for trace detection.

Active air sampling, surface sampling (using contact plates and swabs), and personnel sampling are common methods for monitoring airborne and surface microbial contamination in controlled environments, providing quantitative data on colony-forming units. For water quality, methods meeting global standards like ISO and EPA are used for nutrient analysis, conductivity, and cyanide testing.

While these general methodologies are applicable to the monitoring and trace detection of various chemical compounds in the environment, specific methods or detailed research findings tailored solely for the environmental monitoring and trace detection of this compound were not identified in the provided search results.

Future Research Directions and Emerging Applications

Exploration of Novel Applications in Agriculture and Veterinary Science

While historically recognized for its antibacterial properties, the potential of Furazolium (B10759815) chloride in agriculture and veterinary science remains an area ripe for exploration. Research is beginning to investigate its efficacy against a variety of plant and animal pathogens. For instance, studies have explored its use in managing bacterial diseases in crops, such as rice bacterial blight. researchgate.net The development of antimicrobial resistance in both human and animal pathogens necessitates the search for new and effective compounds, positioning Furazolium chloride as a candidate for further investigation in veterinary medicine to address challenging infections. sydney.edu.au

Future research in agriculture could focus on: